molecular formula C18H23ClN4O4 B6750267 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide

3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide

Cat. No.: B6750267
M. Wt: 394.9 g/mol
InChI Key: LZOQMFXCIWDUTG-UHFFFAOYSA-N
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Description

3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. This compound features a pyridine ring substituted with chloro and ethoxy groups, an oxadiazole ring, and a carboxamide functional group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyridine Ring: The starting material, 3-chloro-6-ethoxypyridine, can be synthesized through the chlorination of 6-ethoxypyridine using a chlorinating agent such as phosphorus pentachloride (PCl5).

    Oxadiazole Ring Formation: The oxadiazole ring can be introduced by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Coupling Reaction: The oxadiazole derivative is then coupled with the pyridine ring through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under mild conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring, in particular, is known to impart biological activity, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The carboxamide group is a common feature in many pharmaceuticals, suggesting that this compound could serve as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it could be used in the synthesis of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The oxadiazole ring might interact with specific protein targets, while the carboxamide group could form hydrogen bonds with active site residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-ethoxypyridine: A simpler analog lacking the oxadiazole and carboxamide groups.

    1,2,4-oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents.

    Carboxamide derivatives: Compounds with the carboxamide functional group but different aromatic rings.

Uniqueness

The uniqueness of 3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.

Properties

IUPAC Name

3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O4/c1-4-26-13-6-5-12(19)14(20-13)16(24)22-18(7-9-25-10-8-18)17-21-15(11(2)3)23-27-17/h5-6,11H,4,7-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOQMFXCIWDUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)Cl)C(=O)NC2(CCOCC2)C3=NC(=NO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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